2-(Difluoromethyl)-3,5-dimethoxypyridine
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Overview
Description
2-(Difluoromethyl)-3,5-dimethoxypyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 3,5-dimethoxypyridine using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-3,5-dimethoxypyridine may involve large-scale difluoromethylation processes using efficient and cost-effective reagents and catalysts. The development of metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes has streamlined the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3,5-dimethoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
2-(Difluoromethyl)-3,5-dimethoxypyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,5-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to bind to biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-3,5-dimethoxypyridine
- 2-(Monofluoromethyl)-3,5-dimethoxypyridine
- 2-(Difluoromethyl)-4-methoxypyridine
Uniqueness
2-(Difluoromethyl)-3,5-dimethoxypyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group enhances the compound’s metabolic stability, solubility, and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H9F2NO2 |
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Molecular Weight |
189.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-3,5-dimethoxypyridine |
InChI |
InChI=1S/C8H9F2NO2/c1-12-5-3-6(13-2)7(8(9)10)11-4-5/h3-4,8H,1-2H3 |
InChI Key |
USWMTIGGNPMPRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C(F)F)OC |
Origin of Product |
United States |
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